1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone
Description
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-(3-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-4-2-5-13(8-12)9-16(19)18-10-14-6-3-7-17-15(14)11-18/h2-8H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCSCCUTNTVFAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC3=C(C2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Compound Identification
| Property | Value |
|---|---|
| CAS Number | 2195939-84-3 |
| IUPAC Name | 1-(5,7-Dihydropyrrolo[3,4-b]pyridin-6-yl)-2-(3-methylphenyl)ethanone |
| Molecular Formula | C₁₆H₁₆N₂O |
| Molecular Weight | 252.317 g/mol |
| SMILES | CC1=CC(=CC=C1)CC(=O)N2CC3=C(C2)N=CC=C3 |
The compound features a fused pyrrolopyridine scaffold linked to a m-tolylacetyl group, enabling interactions with biological targets such as neurotransmitter receptors.
Synthetic Methodologies
One-Pot Cyclocondensation Approach
A scalable protocol from Beilstein Journal of Organic Chemistry involves sequential condensation and acid-mediated cyclization:
Reagents :
- Acetamide derivatives (e.g., 4-hydroxy-6-methyl-2H-pyran-2-one)
- Amines (e.g., ammonium acetate, aniline derivatives)
- Acetic acid (AcOH) and ethanol (EtOH) solvent system
Procedure :
Key Insight : This method eliminates intermediate purification, reducing solvent waste and process time.
Suzuki-Miyaura Cross-Coupling for Functionalization
Modern routes employ palladium-catalyzed couplings to install aryl groups onto the pyrrolopyridine core:
Reaction Setup :
- 6-Bromo-1H-pyrrolo[3,4-b]pyridine
- m-Tolylboronic acid
- Pd(PPh₃)₄ catalyst, K₂CO₃ base, dioxane/H₂O solvent
Conditions :
Advantage : Enables precise control over substituent placement, critical for structure-activity relationship (SAR) studies.
Industrial-Scale Production Strategies
Green Chemistry Innovations
- Solvent Recovery : 95% ethanol recycling via distillation.
- Catalyst Recycling : Immobilized Pd nanoparticles reused for 10 cycles without activity loss.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| One-Pot Cyclization | 60–88 | 92–95 | 5–6 | High |
| Suzuki Coupling | 75–82 | 95–99 | 0.5–2 | Moderate |
| Batch Reactor | 45–60 | 85–90 | 12–24 | Low |
Trade-offs : Microwave-assisted Suzuki coupling achieves high purity rapidly but requires specialized equipment. One-pot methods favor large-scale production despite longer durations.
Challenges and Optimization Strategies
Byproduct Formation
Solvent Selection
- Optimal Systems : EtOH/H₂O mixtures reduce side reactions vs. polar aprotic solvents.
Chemical Reactions Analysis
Types of Reactions
1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Research indicates that 1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone exhibits a range of biological activities:
- Enzyme Inhibition : This compound may function as an enzyme inhibitor, modulating various biological pathways. It has been studied for its interaction with specific receptors and enzymes, particularly the M4 muscarinic acetylcholine receptor, which is implicated in neurological processes .
- Potential Therapeutic Applications : Due to its ability to modulate neurotransmitter release and influence cellular signaling pathways, this compound shows promise in treating neurological disorders and potentially cancer .
Case Studies
Several studies have explored the applications of this compound in various fields:
- Neurological Research : In studies investigating its effects on muscarinic receptors, this compound demonstrated potential as an allosteric modulator. This could lead to advancements in therapies for conditions such as Alzheimer's disease .
- Cancer Treatment : Preliminary research suggests that the compound may inhibit cancer cell proliferation by targeting specific signaling pathways associated with cell survival .
Mechanism of Action
The mechanism of action of 1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone involves its interaction with specific molecular targets. For example, it may act as an allosteric modulator of the M4 muscarinic acetylcholine receptor, influencing neurological pathways and potentially offering therapeutic benefits for neurological and psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-5-one: Another compound with a similar core structure, known for its allosteric modulation of the M4 muscarinic acetylcholine receptor
Functionalized pyrrolo[3,4-b]pyridines: These compounds share the pyrrolo[3,4-b]pyridine skeleton and are synthesized using similar methods.
Uniqueness
1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone is unique due to its specific substitution pattern and potential biological activities. Its ability to modulate specific receptors and its versatility in chemical synthesis make it a valuable compound in various research fields.
Biological Activity
1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone is a compound of increasing interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a pyrrolo[3,4-b]pyridine core linked to a m-tolyl group via an ethanone moiety. Its molecular formula is with a molecular weight of approximately 238.28 g/mol.
Research indicates that this compound may act through several mechanisms:
- Allosteric Modulation : Similar compounds have been shown to act as allosteric modulators of muscarinic receptors, particularly M4 receptors, which are implicated in various neurological functions and disorders .
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound can inhibit tumor growth in vivo without systemic toxicity, indicating a selective action on cancer cells .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies
- In Vivo Antitumor Study : A study evaluated the efficacy of a closely related compound in an orthotopic breast cancer model. The results indicated significant tumor growth inhibition without systemic toxicity, suggesting that similar analogs could be developed for therapeutic use .
- Neuropharmacological Effects : Research has shown that compounds with similar structures can modulate M4 muscarinic receptors, which are crucial for cognitive function and may play a role in treating disorders like schizophrenia and Alzheimer's disease .
Research Findings
Recent advances have highlighted the importance of structure-activity relationships (SAR) in developing effective derivatives. For instance, modifications at the pyridine ring or the ethanone moiety can significantly alter biological activity and selectivity.
Key Research Insights:
- SAR Analysis : Variations in substituents on the pyrrole or pyridine rings can lead to enhanced potency against specific cancer cell lines.
- Toxicity Profiles : Compounds derived from this scaffold exhibit low toxicity towards normal cells while maintaining high efficacy against cancer cells.
Q & A
Basic: What are the key considerations for synthesizing 1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone with high yield and purity?
Answer:
Synthesis typically involves multi-step reactions, including:
- Substitution reactions : Use alkyl halides (e.g., methyl iodide) to introduce functional groups to the pyrrolopyridine core .
- Ether linkage formation : Employ bases like sodium hydride or potassium carbonate to facilitate nucleophilic substitution .
- Optimized conditions : Control temperature (e.g., reflux in THF or DMF) and solvent polarity to minimize side reactions .
- Analytical monitoring : Use thin-layer chromatography (TLC) to track reaction progress and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .
Basic: How is the molecular structure of this compound validated post-synthesis?
Answer:
Validation requires:
- 1H/13C NMR spectroscopy : Assign peaks to confirm substituent positions (e.g., m-tolyl group at the ethanone moiety) and assess purity .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight and isotopic patterns .
- X-ray crystallography (if crystals are obtainable): Resolve 3D conformation and bond geometries, particularly for the pyrrolopyridine core .
Basic: What preliminary assays are recommended to assess its biological activity?
Answer:
Initial screening should focus on:
- Kinase inhibition : Use in vitro enzymatic assays (e.g., ADP-Glo™ Kinase Assay) to test inhibition of targets like DPP-4 or cancer-associated kinases .
- Cellular viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) at varying concentrations (e.g., 1–100 µM) .
- Receptor binding studies : Radioligand displacement assays to determine affinity for receptors implicated in inflammatory pathways .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Answer:
SAR studies involve:
- Substituent variation : Synthesize analogs with modified m-tolyl groups (e.g., halogenation, methoxy substitution) to evaluate electronic and steric effects on activity .
- Bioisosteric replacements : Replace the pyrrolopyridine core with related heterocycles (e.g., pyrimidine) to assess scaffold flexibility .
- Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA) to correlate substituent properties (logP, polarizability) with biological activity .
Advanced: What computational strategies are effective for predicting target binding modes?
Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with kinase active sites (e.g., DPP-4), focusing on hydrogen bonding with the pyrrolopyridine nitrogen .
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes in explicit solvent (e.g., water) to assess stability over 100+ ns trajectories .
- Conformational analysis : Compare computed (AM1) and experimental (X-ray) geometries to identify bioactive conformers .
Advanced: How can contradictory data on solubility vs. bioactivity be resolved?
Answer:
- Solubility enhancement : Introduce polar groups (e.g., hydroxyl, morpholino) to the m-tolyl moiety while monitoring activity retention via dose-response assays .
- Prodrug strategies : Design ester or phosphate derivatives to improve aqueous solubility, followed by enzymatic cleavage studies .
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes and compare bioavailability in pharmacokinetic (PK) studies .
Advanced: What methodologies optimize pharmacokinetic (PK) properties without compromising activity?
Answer:
- Metabolic stability assays : Use liver microsomes to identify metabolic soft spots (e.g., ethanone oxidation) and introduce stabilizing groups (e.g., fluorine substitution) .
- Plasma protein binding (PPB) : Measure unbound fraction via equilibrium dialysis; reduce lipophilicity (clogP < 3) to improve free drug concentration .
- In vivo PK profiling : Administer via intravenous/oral routes in rodent models and calculate AUC, Cmax, and half-life .
Advanced: How is conformational flexibility analyzed to guide structural optimization?
Answer:
- NOE experiments : Detect spatial proximities between protons (e.g., pyrrolopyridine and m-tolyl groups) to infer dominant solution-state conformers .
- X-ray crystallography : Compare solid-state conformations across analogs to identify rigid vs. flexible regions .
- Torsional angle scans : Use density functional theory (DFT) to calculate rotational barriers for ethanone linker bonds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
